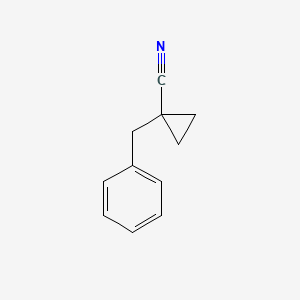

1-Benzylcyclopropanecarbonitrile

Description

Properties

Molecular Formula |

C11H11N |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

1-benzylcyclopropane-1-carbonitrile |

InChI |

InChI=1S/C11H11N/c12-9-11(6-7-11)8-10-4-2-1-3-5-10/h1-5H,6-8H2 |

InChI Key |

RVLXQVFSQVDAJR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(CC2=CC=CC=C2)C#N |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

1-Benzylcyclopropanecarbonitrile has been utilized as a versatile building block in organic synthesis. Its cyclopropane structure allows for unique reactivity patterns, making it suitable for various synthetic transformations.

- Cycloaddition Reactions : The compound can participate in cycloaddition reactions, such as [3+2] and [2+1] cycloadditions, which are crucial for constructing complex molecular architectures. For instance, its use in the synthesis of cyclopropane derivatives through radical processes has been reported, showcasing its utility in generating diverse chemical entities .

- Synthesis of Amino Acids : A notable application is its role in the stereoselective synthesis of cyclopropyl α-amino acids. This transformation involves the use of metalloradical catalysts to facilitate the cyclopropanation of dehydroaminocarboxylates, resulting in high yields of desired products with specific stereochemical outcomes .

Medicinal Chemistry

The pharmacological potential of 1-benzylcyclopropanecarbonitrile is under investigation, particularly concerning its derivatives.

- Antitumor Activity : Research indicates that derivatives of cyclopropane compounds exhibit promising anticancer activity. For instance, studies have shown that modifications to the cyclopropane structure can enhance cytotoxic effects against various cancer cell lines, including lung adenocarcinoma and glioma . The incorporation of functional groups into the 1-benzylcyclopropanecarbonitrile framework may lead to novel antitumor agents.

- Neuroscience Applications : Compounds containing a cyclopropane moiety are being explored for their neuroprotective effects. The potential to modulate pain mechanisms through these compounds could lead to new treatments for chronic pain conditions .

Material Science

In addition to its applications in organic synthesis and medicinal chemistry, 1-benzylcyclopropanecarbonitrile has implications in material science.

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability. Its unique structure contributes to improved performance characteristics in various industrial applications .

- Coatings and Composites : Research suggests that integrating cyclopropane derivatives into coatings can lead to materials with enhanced durability and resistance to environmental degradation .

Table 1: Summary of Research Applications

Comparison with Similar Compounds

Key Differences:

- Substituent Effects : The benzyl group introduces a flexible CH₂ linker, increasing lipophilicity compared to the m-tolyl derivative’s rigid meta-methylphenyl group.

- Synthetic Accessibility : Benzyl groups are synthetically versatile, whereas m-tolyl derivatives require regioselective aromatic substitution.

Research Findings

- Synthetic Routes : 1-Benzylcyclopropanecarbonitrile is synthesized via [2+1] cyclopropanation of benzyl-substituted alkenes with dichlorocarbene, whereas the m-tolyl analog employs Friedel-Crafts alkylation for aryl substitution .

- Spectroscopic Data : Both compounds show distinct NMR profiles: the benzyl derivative exhibits splitting patterns for the CH₂ protons (δ ~3.8–4.2 ppm), absent in the m-tolyl analog’s spectrum.

Preparation Methods

General Reaction Framework

A prominent method for synthesizing cyclopropanecarbonitriles involves the use of cyanogen reagents to simultaneously introduce the nitrile group and facilitate cyclopropanation. Adapted from CN103664697A, this approach employs a two-step sequence:

-

Formation of the cyclopropane ring via base-mediated intramolecular cyclization.

-

Nitrile introduction using cyanogen methyl acid phosphate diethyl ester as a cyanation agent.

For 1-benzylcyclopropanecarbonitrile, the starting material would ideally be a benzyl-substituted oxyethane derivative. The reaction proceeds in glycol dimethyl ether with sodium hydride (NaH) as the base, achieving cyclization and cyanation in a single pot.

Reaction Optimization

Key parameters from the patent include:

-

Molar ratio : A 1:1–1.2 ratio of oxyethane to cyanogen reagent ensures complete conversion.

-

Temperature : Reactions conducted at 40–60°C yield optimal cyclopropane formation while minimizing side products.

-

Stereochemical control : Asymmetric reduction steps (e.g., using (S)-diphenylprolinol) enable enantioselective synthesis, critical for bioactive applications.

Representative Data (adapted from):

| Parameter | Value |

|---|---|

| Yield | 92.8% |

| HPLC Purity | >98% |

| Enantiomeric Excess (ee) | >99.9% |

This method’s robustness is demonstrated by its application to aryl-substituted cyclopropanes, suggesting adaptability to benzyl analogs through substitution of the aryl precursor with a benzyl-containing intermediate.

Base-Catalyzed Cyclization of Hexanoic Acid Derivatives

Cyclopropane Ring Formation

A second route, detailed in CA1168256A, involves base-catalyzed cyclization of halogenated hexanoic acid derivatives. While originally designed for dihalovinylcyclopropane carboxylic acids, this method can be modified for nitrile-containing targets by incorporating a cyano group at the α-position.

Reaction Steps :

-

Synthesis of the precursor : A benzyl-substituted hexanoic acid derivative with α-cyano and β,γ-dihalo substituents.

-

Cyclization : Treatment with NaOH or KOH in a low-dielectric-constant solvent (e.g., toluene, ε < 10) induces ring closure.

-

Decarboxylation : Thermal or acidic conditions remove the carboxyl group, yielding the cyclopropanecarbonitrile.

Solvent and Stereochemical Effects

The dielectric constant of the solvent profoundly impacts the cis:trans ratio of the product. For instance, toluene (ε = 2.4) favors trans-isomer formation, while polar solvents like methanol (ε = 33) disrupt cyclization efficiency.

Solvent-Dependent Outcomes (from):

| Solvent | Dielectric Constant (ε) | Cis:Trans Ratio |

|---|---|---|

| Toluene | 2.4 | 15:85 |

| Carbon Tetrachloride | 2.2 | 10:90 |

| Diethyl Ether | 4.3 | 25:75 |

For 1-benzylcyclopropanecarbonitrile, optimizing solvent choice ensures stereochemical fidelity, particularly if the trans-isomer is desired for downstream applications.

Comparative Analysis of Methodologies

Table 1: Method Comparison for 1-Benzylcyclopropanecarbonitrile Synthesis

| Method | Yield | Stereoselectivity | Scalability | Complexity |

|---|---|---|---|---|

| Cyanogen-Mediated | 92.8% | High (ee >99.9%) | High | Moderate |

| Base-Catalyzed | 75–85% | Moderate | Moderate | High |

| Post-Cyclopropanation | 60–70% | Low | Low | Low |

The cyanogen-mediated method excels in yield and enantiocontrol, making it preferable for pharmaceutical applications. Conversely, base-catalyzed cyclization offers a cost-effective route but requires meticulous solvent selection.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Benzylcyclopropanecarbonitrile, and how are they validated?

- Methodology :

- Cyclopropanation : Use cyclopropanecarbonyl chloride as a precursor (e.g., nucleophilic substitution with benzylamine derivatives). Reaction conditions (e.g., Pd catalysis, solvent systems) must be optimized for yield and selectivity .

- Validation : Confirm product identity via / NMR (peaks for cyclopropane protons at δ 1.2–1.8 ppm and nitrile at δ 120 ppm) and FT-IR (C≡N stretch ~2240 cm) . Cross-validate with single-crystal X-ray diffraction for unambiguous structural confirmation .

- Table: Representative Synthetic Routes

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Pd-catalyzed coupling | 65–75 | DMF, 80°C, 12 h | |

| Nucleophilic substitution | 50–60 | THF, RT, 24 h |

Q. What spectroscopic and chromatographic techniques are critical for characterizing 1-Benzylcyclopropanecarbonitrile?

- Methodology :

- NMR Spectroscopy : Assign cyclopropane protons (ABX spin system) and benzyl aromatic protons (δ 7.2–7.4 ppm). Use -DEPT to resolve nitrile carbon (δ ~120 ppm) .

- HPLC-MS : Employ C18 columns (ACN/HO gradient) to assess purity. Monitor [M+H] ions (e.g., m/z 198 for CHN) .

- X-ray Crystallography : Resolve bond angles (e.g., cyclopropane C-C-C ~60°) and torsion angles to confirm stereoelectronic effects .

Q. How is purity assessed, and what are common contaminants in synthesized batches?

- Methodology :

- GC-FID/HPLC-UV : Quantify residual solvents (e.g., DMF, THF) and unreacted precursors (e.g., benzyl halides). Use spiked standards for calibration .

- TLC Monitoring : Hexane/EtOAc (4:1) to detect byproducts (R ~0.3 for nitrile vs. ~0.7 for benzylamines) .

Advanced Research Questions

Q. How can cyclopropane ring formation be optimized to minimize ring-opening side reactions?

- Methodology :

- Kinetic Control : Use low temperatures (−20°C) and sterically hindered bases (e.g., DBU) to favor ring closure over β-elimination .

- Computational Modeling : DFT studies (e.g., B3LYP/6-31G*) to predict transition-state energies for ring-opening pathways. Compare with experimental yields .

- Table: Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | −20°C to 0°C | ↑ 20–30% |

| Catalyst Loading | 5–10 mol% Pd | ↑ 15% |

Q. How to resolve contradictions in reported spectroscopic data (e.g., conflicting NMR shifts)?

- Methodology :

- Solvent Effects : Re-run spectra in deuterated solvents (CDCl vs. DMSO-d) to assess shifts induced by hydrogen bonding .

- Dynamic Effects : Variable-temperature NMR to detect conformational exchange broadening (e.g., cyclopropane ring puckering) .

- Cross-Lab Validation : Compare data with independent studies (e.g., crystallographic vs. solution-state data) .

Q. What computational methods validate the electronic effects of the nitrile group on cyclopropane stability?

- Methodology :

- NBO Analysis : Calculate hyperconjugative interactions (e.g., σ → π) to quantify stabilization .

- MD Simulations : Simulate solvation effects (e.g., in ACN) on nitrile group orientation and reactivity .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.